![molecular formula C13H18O6 B8564624 Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- CAS No. 101641-07-0](/img/structure/B8564624.png)
Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C12H16O5 . It is a derivative of benzaldehyde, characterized by the presence of methoxy and methoxyethoxy groups on the benzene ring. This compound is often used as a synthetic building block in organic chemistry due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Etherification: The aldehyde group is protected by converting it into an acetal or ketal
Deprotection: The protecting group is then removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.
Biology:
- Studied for its effects on neurotransmitter systems and receptor binding.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
作用机制
The mechanism of action of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methoxyethoxy groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including alterations in neurotransmitter levels and receptor signaling pathways.
相似化合物的比较
Mescaline: Both are phenethylamines with psychedelic effects, but mescaline has a different substitution pattern on the benzene ring.
Isoproscaline: Similar structure but with an isopropoxy group instead of a methoxyethoxy group.
Uniqueness: Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
101641-07-0 |
|---|---|
分子式 |
C13H18O6 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
3,5-dimethoxy-4-(2-methoxyethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-15-4-5-18-9-19-13-11(16-2)6-10(8-14)7-12(13)17-3/h6-8H,4-5,9H2,1-3H3 |
InChI 键 |
SQCZOKWUOYFXAD-UHFFFAOYSA-N |
规范 SMILES |
COCCOCOC1=C(C=C(C=C1OC)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)
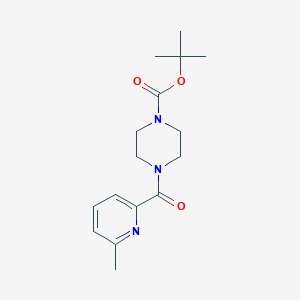
![2-(Methylsulfonyl)-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B8564559.png)
![6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine](/img/structure/B8564578.png)
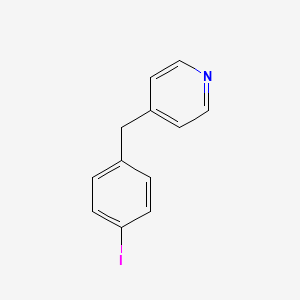
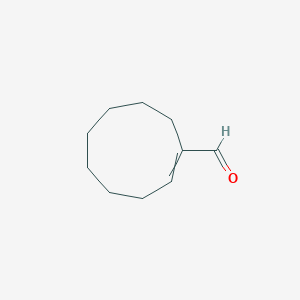
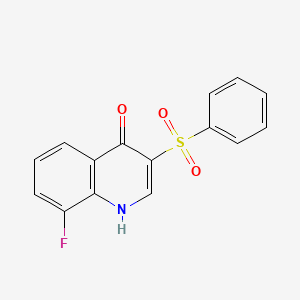
![N-[2-(4-aminoanilino)ethyl]methanesulfonamide; sulfuric acid](/img/structure/B8564605.png)
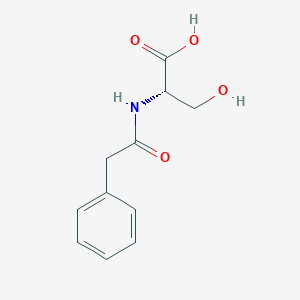
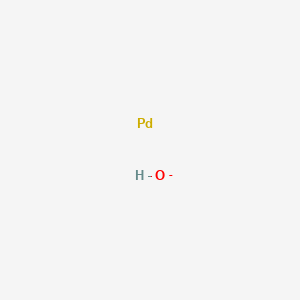
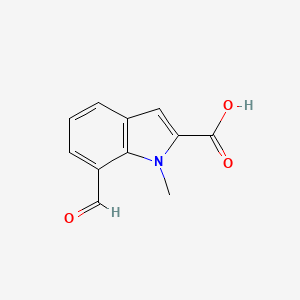
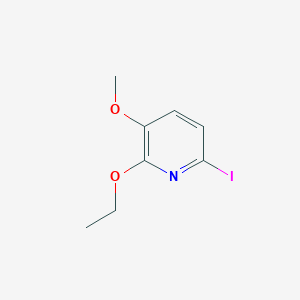
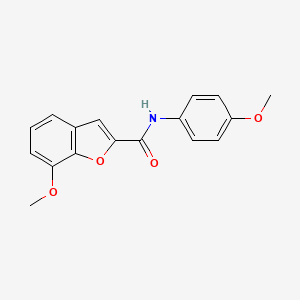
![N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8564636.png)
